Diethyl 2-(3,4,5-trimethoxyphenyl)malonate

Description

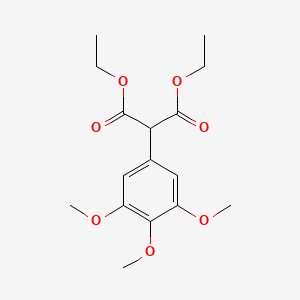

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(3,4,5-trimethoxyphenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O7/c1-6-22-15(17)13(16(18)23-7-2)10-8-11(19-3)14(21-5)12(9-10)20-4/h8-9,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQMPJLAVXJZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590563 | |

| Record name | Diethyl (3,4,5-trimethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637356-88-8 | |

| Record name | Diethyl (3,4,5-trimethoxyphenyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 2 3,4,5 Trimethoxyphenyl Malonate and Analogues

Classical Malonic Ester Synthesis Approaches

Classical methods for synthesizing derivatives of malonic acid are foundational in organic chemistry. These techniques typically involve the modification of diethyl malonate through alkylation or condensation reactions to introduce new carbon-carbon bonds.

The malonic ester synthesis is a well-established method for preparing carboxylic acids. A key step in this synthesis is the alkylation of diethyl malonate. study.com This process begins with the deprotonation of the α-carbon of diethyl malonate by a base, such as sodium ethoxide, to form a resonance-stabilized enolate anion. This enolate then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form a monoalkylated diethyl malonate derivative. askthenerd.com

In the context of synthesizing Diethyl 2-(3,4,5-trimethoxyphenyl)malonate, this strategy would involve the reaction of the diethyl malonate enolate with a 3,4,5-trimethoxy-substituted benzyl halide (e.g., 3,4,5-trimethoxybenzyl chloride). The halide's structure is crucial, as its carbon skeleton is incorporated into the final product. askthenerd.com The versatility of this reaction allows for the introduction of various substituents onto the α-carbon of the ester. fiveable.me

Table 1: General Alkylation of Diethyl Malonate

| Reactant 1 | Reactant 2 | Base | Product |

|---|

Condensation reactions provide another major pathway for modifying diethyl malonate. These reactions involve the joining of two molecules, often with the elimination of a small molecule like water.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an active methylene (B1212753) group) to a carbonyl group, which is then followed by a dehydration reaction. wikipedia.org Diethyl malonate is a common active methylene compound used in this reaction. wikipedia.orgorganicreactions.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde or ketone reactant. wikipedia.orgamazonaws.com

For the synthesis of the target compound, 3,4,5-trimethoxybenzaldehyde (B134019) would be reacted with diethyl malonate. This condensation yields an α,β-unsaturated ester, specifically diethyl 2-(3,4,5-trimethoxybenzylidene)malonate. To obtain the final saturated compound, this compound, a subsequent reduction step (e.g., catalytic hydrogenation) is required to reduce the carbon-carbon double bond. A similar Knoevenagel condensation has been reported between 3,4,5-trimethoxybenzaldehyde and malonic acid, using ammonium bicarbonate as a catalyst, to produce 3,4,5-trimethoxycinnamic acid.

Table 2: Knoevenagel Condensation of 3,4,5-trimethoxybenzaldehyde

| Carbonyl Compound | Active Methylene Compound | Catalyst | Intermediate Product |

|---|---|---|---|

| 3,4,5-trimethoxybenzaldehyde | Diethyl Malonate | Piperidine / Pyridine | Diethyl 2-(3,4,5-trimethoxybenzylidene)malonate |

Acylation of diethyl malonate introduces an acyl group to the α-carbon. This can be achieved by reacting the enolate of diethyl malonate with an acyl halide, such as a substituted benzoyl chloride. researchgate.net The use of mixed carbonic anhydrides has also been explored as an effective method for acylating the carbanions derived from diethyl malonate. orgsyn.org

To synthesize the target molecule via this route, diethyl malonate would first be acylated with 3,4,5-trimethoxybenzoyl chloride. This reaction would form diethyl 2-(3,4,5-trimethoxybenzoyl)malonate. This intermediate is a β-keto ester. Obtaining the final product, this compound, from this intermediate would necessitate further chemical transformations, specifically the reduction of the ketone carbonyl group to a methylene group (e.g., through Clemmensen or Wolff-Kishner reduction).

Condensation Reactions Involving Diethyl Malonate

Targeted Synthesis of 2-Arylmalonate Derivatives

Targeted syntheses focus on creating specific 2-arylmalonate structures, often using methods that offer greater control and efficiency for introducing the aryl group.

The synthesis of analogues provides valuable insight into the methodologies applicable for preparing this compound. Diethyl 2-(4-methoxyphenyl)malonate serves as a structural precedent, and its synthesis has been described in the literature. One reported method involves the reaction of dimethyl 2-(4-methoxyphenyl)malonate with 3-methoxyphenol in diphenylether at high temperatures (200-250°C) to produce 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin. nih.gov While this specific reaction leads to a coumarin derivative, the starting material, a 2-arylmalonate, highlights the class of compounds relevant to the target molecule. The synthesis of such 2-substituted diethyl malonates can be achieved through the classical alkylation or condensation routes previously described, using appropriately substituted starting materials like 4-methoxybenzyl halides or 4-methoxybenzaldehyde. nih.gov

Adaptations for Introducing the 3,4,5-Trimethoxyphenyl Substituent

The introduction of the 3,4,5-trimethoxyphenyl moiety onto diethyl malonate is most commonly achieved through cross-coupling reactions. These methods involve the reaction of a diethyl malonate enolate with an aryl halide or a related electrophile bearing the 3,4,5-trimethoxyphenyl group. Both copper- and palladium-catalyzed systems have proven effective for this transformation.

One of the foundational methods adaptable for this synthesis is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a nucleophile. researchgate.netorganic-chemistry.org In this context, diethyl malonate acts as the nucleophile after deprotonation by a suitable base. The reaction would typically involve heating a mixture of diethyl malonate, a 3,4,5-trimethoxyphenyl halide (such as the iodide or bromide), a copper catalyst, and a base. organic-chemistry.org While historically requiring harsh conditions, modern adaptations of the Ullmann reaction utilize ligands to facilitate the coupling under milder temperatures. researchgate.net

More recently, palladium-catalyzed cross-coupling reactions , such as the Hartwig-Buchwald amination, have been extended to C-C bond formation and are highly effective for the α-arylation of malonates. nih.govnih.gov These reactions typically employ a palladium catalyst in conjunction with a specialized ligand, a base, and an aryl halide or triflate. For the synthesis of this compound, this would involve the reaction of diethyl malonate with a 3,4,5-trimethoxyphenyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction, particularly when dealing with sterically hindered substrates. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions, including the choice of base, solvent, and catalyst system.

Role of Base Catalysis in Malonate Functionalization

The initial and crucial step in the functionalization of diethyl malonate is the deprotonation of the acidic methylene proton to form a nucleophilic enolate. organicchemistrytutor.com The choice of base is critical and can significantly influence the reaction's yield and efficiency. A variety of bases have been employed in the arylation of diethyl malonate, with their selection often depending on the specific catalytic system and solvent used.

In copper-catalyzed systems, inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have been used effectively. nih.gov For instance, the coupling of aryl iodides with diethyl malonate has been successfully achieved using Cs₂CO₃ in the presence of a copper(I) iodide catalyst. nih.gov

For palladium-catalyzed reactions, a range of bases has been explored. Sodium hydride (NaH) is a strong base capable of quantitative deprotonation of diethyl malonate. dntb.gov.ua Other commonly used bases include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). The strength of the base can impact the concentration of the enolate in the reaction mixture, which in turn affects the reaction rate.

The following table summarizes the impact of different bases on the yield of a model arylation reaction of diethyl malonate.

| Base | Catalyst System | Solvent | Yield (%) |

| Cs₂CO₃ | CuI / 2-phenylphenol | Toluene | Good to Excellent |

| K₃PO₄ | CuI / 2-picolinic acid | DMSO | Good |

| NaH | Pd(dba)₂ / DTBNpP | Toluene | High |

| K₂CO₃ | Pd(OAc)₂ / PPh₃ | NMP | Moderate |

This table is a representation of typical results and specific yields can vary based on the full scope of reaction conditions.

Influence of Solvent Systems on Reaction Efficiency

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often employed in these reactions. beilstein-journals.org DMSO, for example, has been shown to be an effective solvent in the copper-catalyzed arylation of diethyl malonate, particularly when using catalysts that are soluble in such polar media. beilstein-journals.org

Aromatic hydrocarbons like toluene and xylene are also commonly used, especially in palladium-catalyzed reactions. researchgate.net Toluene has been utilized as a solvent in microwave-assisted copper-catalyzed α-arylation of diethyl malonate, leading to moderate to excellent yields in short reaction times. researchgate.net

The selection of the solvent is often intertwined with the choice of base and catalyst system. For instance, a non-polar solvent like toluene might be preferred with a strong, sterically hindered base to minimize side reactions. The following table illustrates the effect of different solvents on a model arylation reaction.

| Solvent | Catalyst System | Base | Yield (%) |

| Toluene | Cu(OTf)₂ / 2-picolinic acid | Cs₂CO₃ | High |

| DMSO | CuO-nanoparticles | Cs₂CO₃ | High |

| NMP | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Moderate |

| DMF | - | - | - |

This table is a representation of typical results and specific yields can vary based on the full scope of reaction conditions.

Advanced Synthetic Strategies for Complex 2-Substituted Malonates

The synthesis of sterically hindered or structurally complex 2-substituted malonates, including analogues of this compound, often requires more advanced synthetic strategies. These methods are designed to overcome challenges such as low reactivity of sterically demanding substrates and to achieve high levels of selectivity.

One advanced approach involves the use of highly active catalyst systems. For palladium-catalyzed arylations, the use of sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(tBu)₃) and other bulky alkylphosphines, has been shown to be effective for the coupling of sterically hindered aryl bromides and chlorides with diethyl malonate. nih.gov These ligands promote the formation of the active catalytic species and facilitate the challenging reductive elimination step.

Another strategy involves the use of microwave irradiation to accelerate reaction rates and improve yields, particularly in copper-catalyzed systems. researchgate.net Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, making the process more efficient.

For the synthesis of particularly complex malonates, a multi-step approach might be employed. This could involve the initial synthesis of a less hindered 2-aryl malonate, followed by further functionalization of the aryl ring or the malonate ester groups. While not a direct arylation, this approach allows for the construction of intricate molecular architectures that may not be accessible through a single cross-coupling step.

Furthermore, the development of novel catalyst systems, such as those based on copper nanoparticles (CuO-np), offers a heterogeneous and recyclable catalytic option for the C-arylation of active methylene compounds. beilstein-journals.org These catalysts can be easily separated from the reaction mixture and reused, adding an element of sustainability to the synthesis.

Chemical Reactivity and Mechanistic Investigations of Diethyl 2 3,4,5 Trimethoxyphenyl Malonate

Reactivity of the Active Methylene (B1212753) Group (-CH-)

The carbon atom situated between the two carbonyl groups of the ester functionalities is known as an active methylene group. The hydrogen atom attached to this carbon is significantly acidic due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This acidity is the cornerstone of the diverse reactivity of diethyl 2-(3,4,5-trimethoxyphenyl)malonate.

Nucleophilic Alkylation Reactions

The enolate of this compound, readily formed by treatment with a suitable base such as sodium ethoxide, is a potent nucleophile. It can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of a new carbon-carbon bond at the alpha-position. This reaction is a fundamental step in the malonic ester synthesis, which allows for the elongation of carbon chains.

The general mechanism involves the deprotonation of the active methylene group to form the enolate, followed by an SN2 attack on an alkyl halide. The choice of base and solvent is crucial to prevent side reactions like hydrolysis or transesterification of the ester groups. Typically, an alkoxide base corresponding to the ester's alcohol component (in this case, ethoxide) is used.

| Reactant | Base | Alkylating Agent | Product | Typical Conditions |

| This compound | Sodium Ethoxide | Methyl Iodide | Diethyl 2-methyl-2-(3,4,5-trimethoxyphenyl)malonate | Anhydrous Ethanol (B145695), Reflux |

| This compound | Sodium Hydride | Benzyl Bromide | Diethyl 2-benzyl-2-(3,4,5-trimethoxyphenyl)malonate | Anhydrous THF, Room Temp. |

Acylation and Decarboxylative Acylation Pathways

Acylation of the active methylene group can be achieved by reacting the enolate of this compound with an acyl halide or anhydride (B1165640). This reaction introduces an acyl group at the alpha-carbon, forming a β-keto diester.

A subsequent reaction that is often coupled with acylation is decarboxylative acylation. Under harsh reaction conditions, such as high temperatures or strong acidic/basic media, the resulting acylated malonic ester can undergo hydrolysis of one or both ester groups followed by decarboxylation to yield a β-keto ester or a ketone.

Aldol (B89426) and Michael Addition Chemistry

The enolate of this compound can act as a nucleophile in aldol-type reactions with aldehydes and ketones. This reaction leads to the formation of a β-hydroxy diester. Subsequent dehydration of the aldol adduct can yield an α,β-unsaturated diester.

Furthermore, this enolate can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. This 1,4-addition reaction is a powerful tool for the formation of new carbon-carbon bonds and the synthesis of more complex molecules.

| Reaction Type | Electrophile | Initial Product | Potential Final Product |

| Aldol Addition | Acetaldehyde | Diethyl 2-(1-hydroxyethyl)-2-(3,4,5-trimethoxyphenyl)malonate | Diethyl 2-(ethylidene)-2-(3,4,5-trimethoxyphenyl)malonate |

| Michael Addition | Methyl vinyl ketone | Diethyl 2-(3-oxobutyl)-2-(3,4,5-trimethoxyphenyl)malonate | Further cyclization products |

Electrophilic Substitution at the Alpha-Carbon (e.g., Bromination)

While the enolate is nucleophilic, the active methylene group itself can undergo electrophilic substitution under certain conditions. A notable example is bromination. The reaction of diethyl malonate derivatives with bromine in a suitable solvent, such as carbon tetrachloride, leads to the substitution of the alpha-hydrogen with a bromine atom. orgsyn.org This reaction is often catalyzed by base, which facilitates the formation of the enolate intermediate that then reacts with bromine. royalsocietypublishing.org The rate of bromination is typically independent of the bromine concentration, indicating that the formation of the enolate is the rate-determining step. royalsocietypublishing.org

Nitrosation and Subsequent Amination Reactions

The active methylene group of diethyl malonate and its derivatives can be nitrosated using reagents like sodium nitrite (B80452) in acetic acid. wikipedia.org This reaction forms a nitroso derivative at the alpha-carbon. The resulting diethyl oximinomalonate can then be reduced, for example, by catalytic hydrogenolysis, to afford a diethyl aminomalonate derivative. wikipedia.org This amination pathway provides a route to α-amino acids and their derivatives.

Transformations of the Ester Functionalities (-COOEt)

The two diethyl ester groups of this compound are also reactive sites that can undergo various transformations, including hydrolysis, reduction, and transesterification.

One of the most significant transformations in the context of synthesis is the hydrolysis of the ester groups to carboxylic acids, which is often followed by decarboxylation. Heating a substituted malonic ester with aqueous acid or base results in the hydrolysis of both ester groups to form a substituted malonic acid. This dicarboxylic acid is thermally unstable and readily loses carbon dioxide upon further heating to yield a substituted acetic acid. This decarboxylation step is a key feature of the malonic ester synthesis.

The ester functionalities can also be reduced to alcohols using strong reducing agents like lithium aluminum hydride. This would result in the formation of a diol. Transesterification, the exchange of the ethoxy groups for other alkoxy groups, can be achieved by reacting the diester with a different alcohol in the presence of an acid or base catalyst.

| Transformation | Reagents | Product |

| Hydrolysis & Decarboxylation | 1. NaOH(aq), Δ 2. H₃O⁺, Δ | 2-(3,4,5-trimethoxyphenyl)acetic acid |

| Reduction | LiAlH₄, then H₂O | 2-(3,4,5-trimethoxyphenyl)propane-1,3-diol |

| Transesterification | Methanol (B129727), H⁺ or MeO⁻ | Dimethyl 2-(3,4,5-trimethoxyphenyl)malonate |

Hydrolysis Reactions and Decarboxylation Pathways

The hydrolysis of this compound involves the cleavage of its two ester groups to yield the corresponding dicarboxylic acid, 2-(3,4,5-trimethoxyphenyl)malonic acid. This reaction can be catalyzed by either acid or base. ucalgary.ca Subsequent heating of the malonic acid derivative readily induces decarboxylation, resulting in the formation of 3,4,5-trimethoxyphenylacetic acid. chinjmap.comtargetmol.com

Under basic conditions, the process, known as saponification, typically involves refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chempedia.info The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbons of the ester groups. This results in the formation of a disodium (B8443419) or dipotassium (B57713) carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate groups to give the free 2-(3,4,5-trimethoxyphenyl)malonic acid.

Acid-catalyzed hydrolysis is also an effective method, often employing strong mineral acids like sulfuric acid or a mixture of hydrobromic and acetic acids. beilstein-journals.orgnih.gov This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating the attack by water. While effective for hydrolysis, vigorous acidic conditions, particularly at elevated temperatures, can lead directly to the decarboxylated product, 3,4,5-trimethoxyphenylacetic acid, as the intermediate malonic acid is often thermally unstable under these conditions. beilstein-journals.orgnih.gov

The decarboxylation of the substituted malonic acid is a key subsequent step. ucalgary.ca This reaction typically occurs upon heating and is facilitated by the structure of the molecule, which allows for the formation of a cyclic six-membered transition state. stackexchange.com This concerted mechanism involves the transfer of a proton from one carboxyl group to the carbonyl oxygen of the other, leading to the elimination of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the final acetic acid derivative. This process is a common and efficient method for the synthesis of substituted acetic acids from malonic esters. chempedia.infoyoutube.com

| Reaction | Reagents & Conditions | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Basic Hydrolysis (Saponification) | 1. NaOH (aq) or KOH (aq), Reflux 2. H3O+ | 2-(3,4,5-trimethoxyphenyl)malonic acid | (Not directly formed) | ucalgary.cachempedia.info |

| Acid-Catalyzed Hydrolysis & Decarboxylation | HBr (aq) / Acetic Acid, Reflux | 2-(3,4,5-trimethoxyphenyl)malonic acid (transient) | 3,4,5-trimethoxyphenylacetic acid | beilstein-journals.orgnih.gov |

| Thermal Decarboxylation | Heat (applied to the isolated dicarboxylic acid) | - | 3,4,5-trimethoxyphenylacetic acid | ucalgary.castackexchange.com |

Transesterification Processes

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this reaction allows for the conversion of the diethyl ester into other ester derivatives (e.g., dimethyl, dipropyl). The reaction is typically catalyzed by either an acid (such as sulfuric acid or p-toluenesulfonic acid) or a base (such as an alkoxide corresponding to the alcohol being used).

The equilibrium of the reaction can be manipulated by using a large excess of the new alcohol or by removing one of the products (typically the displaced ethanol) from the reaction mixture. For instance, reacting this compound with an excess of methanol in the presence of an acid catalyst would yield dimethyl 2-(3,4,5-trimethoxyphenyl)malonate and ethanol. Base-catalyzed transesterification, using a catalyst like sodium methoxide (B1231860), is also effective. The choice of catalyst is important to avoid side reactions; for example, using sodium ethoxide with methanol could lead to a mixture of products, whereas sodium methoxide is the appropriate catalyst for transesterification with methanol. chempedia.info This reactivity is a fundamental characteristic of esters and provides a pathway to modify the ester groups for specific synthetic purposes or to alter the physical properties of the compound. guidechem.com

Reduction of Ester Groups to Alcohol Derivatives (e.g., 1,3-Diols)

The two ester functional groups in this compound can be reduced to primary alcohols. This transformation is typically accomplished using a powerful reducing agent, as less reactive agents like sodium borohydride (B1222165) are generally ineffective for reducing esters. libretexts.org The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄ or LAH). adichemistry.commasterorganicchemistry.com

The reaction involves the treatment of the diester with an excess of LiAlH₄ in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.combyjus.com The reduction converts both ester groups into primary hydroxyl groups, yielding the 1,3-diol derivative, 2-(3,4,5-trimethoxyphenyl)propane-1,3-diol. The reaction is generally rapid and high-yielding. ic.ac.uk The workup procedure requires careful quenching of the excess LiAlH₄ and the resulting aluminum salts, typically by the sequential addition of water and a base, or by using a reagent like ethyl acetate (B1210297) followed by aqueous acid. adichemistry.combyjus.com This reduction provides a synthetic route to valuable 1,3-diol building blocks, which can be used in further synthetic applications.

Reactivity of the 3,4,5-Trimethoxyphenyl Substituent

Electrophilic Aromatic Substitution on the Trimethoxyphenyl Ring

The 3,4,5-trimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution. This is due to the strong electron-donating effect of the three methoxy (B1213986) (-OCH₃) groups, which increase the electron density of the aromatic ring, making it more nucleophilic. youtube.com Methoxy groups are classified as activating, ortho, para-directors. libretexts.orglibretexts.org

In this specific substitution pattern, the positions ortho to the C1-substituent (the malonate group) are C2 and C6. The C2 position is ortho to the C1-substituent and the C3-methoxy group, and para to the C5-methoxy group. The C6 position is ortho to the C1-substituent and the C5-methoxy group, and para to the C3-methoxy group. Due to the symmetrical nature of the methoxy substitution, the C2 and C6 positions are electronically equivalent and are the most likely sites for electrophilic attack. The strong activating nature of the three methoxy groups directs incoming electrophiles to these positions.

Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed readily. msu.edumasterorganicchemistry.com For example, nitration would likely occur using mild nitrating agents. Studies on the nitration of the closely related 1,3,5-trimethoxybenzene (B48636) have shown that the ring is so activated that it can be prone to side reactions like oxidation and coupling, requiring carefully controlled conditions to achieve simple nitration. researchgate.netresearchgate.net Therefore, substitution on the trimethoxyphenyl ring of the target compound would be expected to proceed regioselectively at the C2 and C6 positions, but may require mild conditions to avoid unwanted side reactions.

| Reaction | Typical Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO3 / H2SO4 (mild conditions) | Diethyl 2-(2-nitro-3,4,5-trimethoxyphenyl)malonate | researchgate.netmasterorganicchemistry.com |

| Bromination | Br2 / FeBr3 or Br2 in Acetic Acid | Diethyl 2-(2-bromo-3,4,5-trimethoxyphenyl)malonate | msu.edu |

| Friedel-Crafts Acylation | RCOCl / AlCl3 (mild conditions) | Diethyl 2-(2-acyl-3,4,5-trimethoxyphenyl)malonate | msu.edumasterorganicchemistry.com |

Potential for Aryl Coupling Reactions

The 3,4,5-trimethoxyphenyl moiety is a common structural motif in molecules targeted for aryl coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov While this compound itself cannot directly participate as an aryl partner in a standard cross-coupling reaction (as it lacks a suitable leaving group like a halide or triflate), it can be readily converted into a suitable precursor.

Following an electrophilic halogenation reaction as described in the previous section (e.g., bromination at the C2 position), the resulting aryl bromide could serve as an excellent substrate for palladium-catalyzed cross-coupling reactions. uwindsor.ca This halogenated derivative could then be coupled with a variety of organoboron compounds (boronic acids or esters) in a Suzuki-Miyaura reaction to form a new carbon-carbon bond at the C2 position. libretexts.orgorganic-chemistry.org This strategy allows for the synthesis of complex biaryl structures. The trimethoxyphenyl group itself can also be introduced into other molecules if it is first converted into a boronic acid, for example, 3,4,5-trimethoxyphenylboronic acid, which is a common reagent in Suzuki couplings. nih.govnih.gov

Elucidation of Reaction Mechanisms and Identification of Intermediates

The reactions of this compound are understood through well-established organic chemistry mechanisms.

Hydrolysis and Decarboxylation: The base-catalyzed hydrolysis (saponification) begins with the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate . This intermediate then collapses, expelling the ethoxide leaving group to form a carboxylic acid, which is immediately deprotonated by the basic conditions to yield a carboxylate salt . After acidification, the dicarboxylic acid is formed. The subsequent thermal decarboxylation proceeds through a cyclic 6-membered transition state , leading to an enol intermediate that tautomerizes to the final 3,4,5-trimethoxyphenylacetic acid product. ucalgary.castackexchange.comyoutube.com

Reduction by LiAlH₄: The mechanism of ester reduction involves the nucleophilic delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. adichemistry.com This forms a tetrahedral intermediate . This intermediate collapses, eliminating an ethoxide ion to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by another hydride equivalent, forming an alkoxide intermediate . This process occurs for both ester groups. An aqueous workup then protonates the alkoxides to yield the final 1,3-diol . adichemistry.com

Electrophilic Aromatic Substitution: This mechanism involves a two-step process. First, the electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex . msu.edu In the second step, a base (often the conjugate base of the acid catalyst or the solvent) removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Suzuki-Miyaura Coupling (of a halogenated derivative): The catalytic cycle for this reaction is generally accepted to involve three main steps. libretexts.org It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) complex. This is followed by transmetalation , where the organic group from the activated organoboron reagent replaces the halide on the palladium complex. The final step is reductive elimination , where the two organic groups are coupled together to form the biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. libretexts.orgorganic-chemistry.org

Applications in Advanced Organic Synthesis and Molecular Engineering

Strategic Building Block for Heterocyclic Compound Synthesis

The compound serves as a pivotal C-C-C synthon for building various heterocyclic rings. Its activated methylene (B1212753) group and the two ester functionalities provide multiple reaction sites for cyclization and condensation reactions, making it an ideal starting point for molecules of pharmaceutical and material science interest.

Cyclocondensation reactions involving 2-substituted diethyl malonates are a cornerstone of heterocyclic synthesis. These reactions typically proceed by reacting the malonate with a dinucleophile, a molecule with two nucleophilic centers, leading to the formation of a new ring system. Diethyl 2-(3,4,5-trimethoxyphenyl)malonate, as a member of this class, is reactive towards various 1,3-dinucleophiles, often requiring elevated temperatures or the presence of a basic catalyst to facilitate the reaction. nih.gov

The synthesis of six-membered heterocycles is a classic application of diethyl malonate derivatives. nih.gov By carefully selecting the dinucleophilic partner, a range of important heterocyclic cores can be accessed.

Pyrones and Coumarins: The reaction of 2-monosubstituted diethyl malonates with phenols or enols serves as a route to pyrones and their benzo-fused analogs, coumarins. nih.gov For instance, the condensation of diethyl 2-(4-methoxyphenyl)malonate with 2-methoxyphenol demonstrates a pathway to 4-hydroxycoumarin (B602359) derivatives, showcasing a reaction pattern applicable to the 3,4,5-trimethoxyphenyl analog. nih.gov

Pyridones and Quinolones: Similarly, reacting diethyl malonates with anilines or related azomethines can produce pyridones and quinolones. nih.gov The reaction of anilines with substituted diethyl malonates at temperatures below 200°C may yield malondianilides, but at higher temperatures, cyclization occurs to form 4-hydroxyquinolones. nih.gov

Table 1: Cyclocondensation Reactions for Six-Membered Heterocycles

| Malonate Reactant | Dinucleophile | Resulting Heterocycle |

|---|---|---|

| Diethyl Arylmalonate | Phenol / Enol | Pyrone / Coumarin |

The utility of diethyl malonate derivatives extends to the construction of more complex, fused heterocyclic scaffolds.

Furo[2,3-d]pyrimidines: These fused systems can be synthesized using malonate precursors. A representative synthesis involves the condensation of a substituted diethyl malonate, such as diethyl propargyl malonate, with acetamidine (B91507) hydrochloride to form a pyrimidine (B1678525) ring. nih.gov This intermediate subsequently undergoes intramolecular cyclization under acidic conditions to construct the fused furan (B31954) ring, completing the furo[2,3-d]pyrimidine (B11772683) core. nih.gov

Pyrido[3,2,1-jk]carbazolones: The synthesis of this complex, fused system has been explored using malonate esters. For example, the thermal condensation of 1,2,3,4-tetrahydrocarbazole (B147488) with a malonate derivative can yield 5-benzyl-4-hydroxy-8,9,10,11-tetrahydro-pyrido[3,2,1:jk]carbazol-6-one. nih.gov However, research indicates that the direct use of standard diethyl malonates in this reaction results in very low yields (below 5%). nih.gov Significantly better outcomes are achieved using more reactive malonate reagents, such as bis(2,4,6-trichlorophenyl) malonates, which can provide yields of around 30%. nih.gov

While a direct cyclocondensation to form an isoxazole-substituted 1,3,4-oxadiazole (B1194373) is not typical, diethyl malonate derivatives can serve as foundational precursors for one of the heterocyclic rings in a multi-step synthesis. A plausible synthetic pathway to an oxazole (B20620) ring involves converting the malonate into a diazomalonate. For example, dimethyl malonate can be converted to dimethyl diazomalonate through a diazo-transfer reaction. orgsyn.org This reactive intermediate can then undergo a rhodium-catalyzed reaction with a nitrile to form a 4-carbomethoxy-5-methoxy-2-substituted-1,3-oxazole. orgsyn.org This strategy could be adapted for this compound. The resulting oxazole, bearing the trimethoxyphenyl moiety, would be a versatile intermediate that could be further elaborated and coupled with a hydrazine-derived precursor to construct the 1,3,4-oxadiazole ring, ultimately leading to the target isoxazole-oxadiazole hybrid structure.

Diethyl malonate derivatives are key intermediates in the synthesis of 1,3,4-triazine-based compounds. A documented method involves the reaction of a 2-halo-substituted diethyl malonate (e.g., diethyl 2-bromomalonate) with methylhydrazine. nih.govluxembourg-bio.com This reaction produces 1,3-diethyl 2-(2-methylhydrazinylidene)propanedioate, a crucial intermediate used to form the 1,3,4-triazine ring. nih.gov In a different approach, methylene malonate derivatives can react with hydrazine (B178648) in a sequence involving Michael addition and cyclization, where the diethyl malonate moiety is ultimately eliminated as a leaving group to form 1,3,4-benzotriazepin-5-ones, a related fused triazine system. researchgate.net

Beyond heterocycles, this compound is a valuable building block for carbocyclic systems, including indane and cyclopropane (B1198618) structures.

Indane Derivatives: Diethyl malonate is utilized in the synthesis of the indane-1,3-dione core. One established strategy involves the condensation of phthalic anhydride (B1165640) with diethyl malonate, providing a direct route to this important carbocyclic framework. orgsyn.org

Cyclopropane Derivatives: The synthesis of cyclopropane rings frequently employs diethyl malonate as a starting material. A classic method involves the reaction of the sodium salt of diethyl malonate (sodiomalonic ester) with a 1,4-dihalo-2-butene, such as 1,4-dibromo-2-butene, to yield diethyl 2-vinylcyclopropane-1,1-dicarboxylate. jchemrev.com Another advanced strategy involves a multi-step sequence where a malonate is first converted to a different intermediate, such as a 1,6-enyne, which is then subjected to a Simmons-Smith cyclopropanation reaction to install the three-membered ring. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diethyl 2-(4-methoxyphenyl)malonate |

| 2-Methoxyphenol |

| 4-Hydroxycoumarin |

| Malondianilide |

| 4-Hydroxyquinolone |

| Diethyl propargyl malonate |

| Acetamidine hydrochloride |

| Furo[2,3-d]pyrimidine |

| 1,2,3,4-Tetrahydrocarbazole |

| 5-Benzyl-4-hydroxy-8,9,10,11-tetrahydro-pyrido[3,2,1-jk]carbazol-6-one |

| Bis(2,4,6-trichlorophenyl) malonate |

| Dimethyl malonate |

| Dimethyl diazomalonate |

| 4-Carbomethoxy-5-methoxy-2-substituted-1,3-oxazole |

| Isoxazole |

| 1,3,4-Oxadiazole |

| Diethyl 2-bromomalonate |

| Methylhydrazine |

| 1,3-Diethyl 2-(2-methylhydrazinylidene)propanedioate |

| 1,3,4-Triazine |

| 1,3,4-Benzotriazepin-5-one |

| Indane-1,3-dione |

| Phthalic anhydride |

| Cyclopropane |

| 1,4-Dibromo-2-butene |

| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate |

Synthesis of Pyrrole (B145914) and Porphyrin Precursors

The versatile chemical nature of diethyl malonate and its derivatives makes them valuable starting materials for the synthesis of various heterocyclic systems, including pyrroles, which are foundational units of porphyrins. While direct synthesis pathways from this compound are not extensively documented, its application can be inferred from established reactions of analogous malonic esters. A plausible strategy involves the conversion of the parent malonate into a more reactive intermediate suitable for pyrrole ring formation.

One established route for converting diethyl malonate into a pyrrole precursor involves nitrosation followed by reduction to yield diethyl aminomalonate (DEAM). wikipedia.org This key intermediate can then undergo condensation with 1,3-dicarbonyl compounds in a Knorr-type synthesis to form substituted pyrroles. Applying this to this compound would theoretically yield Diethyl 2-amino-2-(3,4,5-trimethoxyphenyl)malonate. This substituted aminomalonate would be a highly valuable building block, enabling the introduction of the electronically rich trimethoxyphenyl moiety directly onto the pyrrole ring framework.

These resulting pyrroles, bearing both an ester group and the 3,4,5-trimethoxyphenyl substituent, are advanced precursors for the synthesis of complex porphyrins. wikipedia.org Porphyrins are macrocyclic compounds with significant applications in materials science, catalysis, and medicine. The synthesis of porphyrins often involves the condensation of pyrrole units. cmu.edunih.gov By using a pyrrole derived from this compound, chemists can construct porphyrins with precisely positioned trimethoxyphenyl groups, allowing for the fine-tuning of their electronic and photophysical properties. rsc.org For instance, the electron-donating nature of the methoxy (B1213986) groups can influence the absorption spectrum and electrochemical behavior of the resulting porphyrin. rsc.org

Table 1: Plausible Synthetic Pathway to Pyrrole Precursors

| Step | Reaction | Intermediate/Product | Significance |

|---|---|---|---|

| 1 | Nitrosation | Diethyl 2-nitroso-2-(3,4,5-trimethoxyphenyl)malonate | Introduction of a nitrogen functional group. |

| 2 | Reduction | Diethyl 2-amino-2-(3,4,5-trimethoxyphenyl)malonate | Formation of a key amine precursor. |

| 3 | Knorr Pyrrole Synthesis | Substituted ethyl pyrrole-2-carboxylate | Construction of the pyrrole ring with the desired substituent pattern. |

Contribution to Complex Molecular Architectures

Intermediate in the Synthesis of Natural Product Analogues

The 3,4,5-trimethoxyphenyl motif is a recurring structural feature in a multitude of biologically active natural products, most notably in the combretastatin (B1194345) family of compounds, which are known for their potent anticancer properties. This compound serves as a strategic starting material for the synthesis of analogues of these natural products. Its structure provides a pre-functionalized aromatic ring coupled with a versatile malonic ester moiety, which can be elaborated into more complex side chains and heterocyclic systems.

The malonate portion of the molecule is particularly useful as it contains an active methylene group that can be readily deprotonated and subsequently alkylated or acylated. This reactivity allows for the facile formation of new carbon-carbon bonds, which is a cornerstone of complex molecule synthesis. For example, the compound can be used to introduce the 3,4,5-trimethoxyphenyl group along with a two-carbon extender, which after manipulation (e.g., hydrolysis and decarboxylation), can yield a substituted acetic acid or its derivatives. These derivatives are key intermediates for constructing the characteristic stilbene (B7821643) or phenethyl side chains found in many natural product analogues. unina.itnih.gov

Precursor for Agrochemical Compounds

The agrochemical industry relies heavily on the synthetic versatility of diethyl malonate and its derivatives to produce a range of effective herbicides and pesticides. wikipedia.orgnbinno.com The core reactivity of the malonate group allows for the introduction of specific functionalities that are essential for the biological activity of these agricultural chemicals. nbinno.com this compound represents a specialized precursor within this class, offering the potential to develop novel agrochemicals with unique modes of action.

The incorporation of the 3,4,5-trimethoxyphenyl group is a strategic design element. This moiety is known to be present in various biologically active molecules, and its electronic and steric properties can significantly influence the binding affinity of a molecule to its biological target. By using this compound as a scaffold, chemists can design and synthesize new classes of herbicides or pesticides where this substituted phenyl ring plays a crucial role in the molecule's efficacy. The malonate handle can be transformed through reactions like alkylation, condensation, and cyclization to build the rest of the active agrochemical compound.

Role in the Production of Fine Chemicals

In the broader field of chemical manufacturing, this compound is a valuable intermediate for the production of fine chemicals—complex, pure chemical substances produced in limited quantities for specialized applications. nbinno.com The unique combination of the functionalized aromatic ring and the reactive malonate center makes it an ideal starting point for molecules used in pharmaceuticals, dyes, and materials science.

Substituted malonic esters are well-known precursors for a variety of heterocyclic compounds. nih.govbeilstein-journals.org For example, through condensation reactions with dinucleophiles like urea (B33335) or 2-aminopyridine, substituted malonates can form barbiturates and pyridopyrimidines, respectively. nih.gov The presence of the 3,4,5-trimethoxyphenyl group on the malonate backbone allows for the synthesis of highly functionalized heterocycles with potential applications as pharmaceuticals or organic light-emitting diode (OLED) materials. Furthermore, the compound can be used to synthesize specialized polymers and light stabilizers, where the trimethoxyphenyl unit can impart desirable properties such as UV resistance or altered refractive index. researchgate.net

Utilization in Structure-Activity Relationship (SAR) Studies for Bioactive Molecules

Design and Synthesis of Functionalized Derivatives for Biological Evaluation

This compound is an exceptionally useful platform for conducting structure-activity relationship (SAR) studies, which are fundamental to modern drug discovery. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in a variety of potent bioactive molecules, particularly those that act as tubulin polymerization inhibitors, such as combretastatin A-4. nih.govresearchgate.net This structural motif is often critical for high-affinity binding to biological targets.

The true synthetic utility of this compound in SAR studies lies in the reactivity of the malonic ester group. The active methylene proton can be easily removed by a base, creating a nucleophilic carbanion. This nucleophile can then be reacted with a wide array of electrophiles, allowing for the systematic introduction of diverse functional groups and appendages. This process enables the generation of a library of novel compounds, all sharing the core 3,4,5-trimethoxyphenyl scaffold but differing in the substitution at the adjacent carbon.

Table 2: Representative Derivatization Reactions for SAR Studies

| Reaction Type | Reagent Example | Resulting Structure | Purpose of Derivatization |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Introduces alkyl chains (R) of varying length and branching. | To probe steric and lipophilic requirements of the binding pocket. |

| Acylation | Acyl Chloride (RCOCl) | Forms a β-keto ester derivative. | To introduce new hydrogen bonding sites and explore electronic effects. |

| Michael Addition | α,β-Unsaturated Ketone | Creates a 1,5-dicarbonyl compound. scispace.com | To extend the molecular framework and introduce new functionalities. |

| Condensation | Aldehyde/Ketone | Knoevenagel condensation leads to a substituted alkene. | To rigidify the structure and explore different spatial arrangements. |

By synthesizing and screening these derivatives, medicinal chemists can systematically probe the structural requirements for biological activity. nih.gov For instance, they can determine how changes in the size, shape, and electronic properties of the substituents affect the molecule's potency, selectivity, and pharmacokinetic profile. nih.gov This systematic approach is crucial for optimizing lead compounds and developing new therapeutic agents with improved efficacy and fewer side effects. nih.gov

Development of Pharmaceutical Intermediates and Lead Compounds

Substituted diethyl malonates are recognized as crucial intermediates in the pharmaceutical industry, serving as foundational molecules for the synthesis of a wide array of medicinal compounds. nordmann.globalactylis.comsnahealthcare.com this compound, in particular, stands out as a key intermediate, primarily utilized in the synthesis of pyrimidine-based therapeutic agents. Its structural features, specifically the 3,4,5-trimethoxybenzyl group, make it an essential precursor for drugs targeting dihydrofolate reductase.

The most significant application of this compound is in the production of the antibacterial agent Trimethoprim. koreascience.kr This compound serves as a critical building block in several synthetic routes leading to this widely used drug. chemicalbook.combasicmedicalkey.comscribd.com

Detailed Research Findings

Research has established a versatile synthetic pathway where this compound is a key intermediate. koreascience.kr The synthesis generally involves the following key transformations:

Initial Condensation : The process often starts with the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) (TMBA) with an active methylene compound like diethyl malonate. koreascience.kr

Formation of the Key Intermediate : The product from the initial condensation undergoes hydrogenation. This reduction step yields Diethyl 2-(3,4,5-trimethoxybenzyl)malonate. koreascience.kr

Cyclocondensation Reaction : This key malonate intermediate is then reacted with guanidine (B92328) in a cyclocondensation reaction. koreascience.kr This step is a classic method for forming pyrimidine rings from malonic ester derivatives. nih.gov

Formation of Pyrimidine Core : The reaction with guanidine leads to the formation of a 2-amino-4-hydroxypyrimidine derivative, specifically 2-amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine. koreascience.krchemicalbook.combasicmedicalkey.com

Final Transformations : The synthesis is completed through subsequent chemical modifications. The hydroxyl group on the pyrimidine ring is typically replaced with a chlorine atom using phosphoryl chloride. This chloro-derivative is then converted to the final amino group via reaction with ammonia, yielding Trimethoprim. koreascience.krchemicalbook.combasicmedicalkey.com

This multi-step synthesis highlights the essential role of this compound in constructing the core structure of Trimethoprim.

Data on Trimethoprim Synthesis Intermediates

The following table outlines the key compounds involved in a common synthetic route for Trimethoprim where this compound is a central intermediate.

| Compound Name | Role in Synthesis | Chemical Transformation |

| 3,4,5-Trimethoxybenzaldehyde | Starting Material | Condensation with diethyl malonate |

| This compound | Key Intermediate | Cyclocondensation with guanidine |

| Guanidine | Reagent | Forms the pyrimidine ring |

| 2-Amino-4-hydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine | Intermediate | Formed from cyclocondensation |

| 2-Amino-4-chloro-5-(3,4,5-trimethoxybenzyl)pyrimidine | Intermediate | Formed by chlorination of the hydroxyl group |

| Trimethoprim | Final Product | Formed by amination of the chloro group |

Based on a comprehensive search for scientific literature and spectroscopic data, it has been determined that specific, verifiable analytical and characterization data for the compound "this compound" is not available in the public domain.

While extensive information exists for the parent compound, Diethyl Malonate, and for various other substituted malonate derivatives, no peer-reviewed studies, spectral database entries, or crystallographic reports were found for the exact structure of this compound.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request, as this would require specific data for the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental or reliably predicted ¹H NMR or ¹³C NMR chemical shifts, coupling constants, or data from two-dimensional NMR techniques (HSQC, HMBC, NOESY) for this specific compound could be located.

Mass Spectrometry (MS): The molecular weight can be calculated, but no experimental mass spectra detailing fragmentation patterns for this compound were found.

Infrared (IR) Spectroscopy: While characteristic functional group frequencies can be generally predicted, no specific experimental IR spectrum for this compound is available.

X-ray Crystallography: There are no published crystal structures or crystallographic data for this compound in crystallographic databases.

Without access to these fundamental experimental data, creating the requested article would involve speculation and would not meet the required standards of scientific accuracy and factual verification. Constructing data tables and detailing research findings is impossible in the absence of the research itself.

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of chemical analysis and purification, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. wisc.edu For Diethyl 2-(3,4,5-trimethoxyphenyl)malonate, several chromatographic methods are essential for monitoring its synthesis, assessing its purity, and for its isolation.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and sensitive analytical tool for monitoring the progress of a reaction and assessing the purity of a sample. wisc.edulibretexts.org In the context of this compound, TLC is used to observe the consumption of starting materials and the formation of the product.

The stationary phase is typically a thin layer of an adsorbent like silica (B1680970) gel (SiO₂) coated on a plate of glass or aluminum. wisc.edu A small spot of the sample solution is applied near the base of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). mit.edu As the solvent ascends the plate via capillary action, it moves the components of the sample at different rates depending on their polarity and affinity for the stationary phase. wisc.edu Less polar compounds generally travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the silica gel and have lower Rf values. globalresearchonline.net

For a compound like this compound, which possesses moderate polarity due to its ester and methoxy (B1213986) groups, a common solvent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). mit.edu The ratio of these solvents is adjusted to achieve optimal separation, ideally with the product Rf value between 0.2 and 0.4 for good separation from impurities. mit.edu Visualization of the separated spots is often achieved using a UV lamp, as the aromatic ring in the compound is UV-active. mit.edu

Table 1: Illustrative TLC Analysis Data This table provides a hypothetical example of TLC data for monitoring a reaction to synthesize this compound.

| Spot ID | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Identification |

| SM | 5.2 | 8.0 | 0.65 | Starting Material |

| P | 2.8 | 8.0 | 0.35 | Product |

| RXN | 2.8, 5.2 | 8.0 | 0.35, 0.65 | Reaction Mixture |

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds. While specific GC parameters for this compound are not widely documented, the methodology applied to the parent compound, diethyl malonate (DEM), provides a relevant reference. dtic.mildtic.mil The technique separates compounds based on their boiling points and interactions with the stationary phase within a capillary column. dtic.mil

In a typical GC setup, a small amount of the sample is injected into a heated port, where it vaporizes. An inert carrier gas (mobile phase), such as nitrogen or helium, carries the vaporized sample through a long, thin column containing the stationary phase. dtic.mil Compounds are separated based on their differential partitioning between the gas and stationary phases. A detector, such as a Flame Ionization Detector (FID), records the time it takes for each component to exit the column (retention time), providing a quantitative measure of purity. dtic.mil

A study on the determination of trace quantities of diethyl malonate in ethanol (B145695) utilized a Perkin Elmer Sigma 2000 gas chromatograph with an FID. dtic.mil The conditions were optimized to provide a clear separation with a minimal run time. dtic.mil Such a method could be adapted to assess the purity of this compound, likely requiring a higher column temperature due to its higher molecular weight and boiling point.

Table 2: Example Gas Chromatography Conditions for Diethyl Malonate Analysis These parameters were used for the analysis of the parent compound, diethyl malonate, and would serve as a starting point for developing a method for its trimethoxyphenyl derivative. dtic.mil

| Parameter | Condition |

| Instrument | PE Sigma 2000 |

| Detector | Flame Ionization Detector (FID) |

| Column Temperature | 90 °C |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C |

| Carrier Gas | Nitrogen (N₂) |

| Column Type | 3% OV-101 on Chromosorb WHP |

For the purification of this compound on a preparative scale, column chromatography and recrystallization are standard and effective methods.

Column Chromatography is a scaled-up version of TLC used to separate and isolate desired compounds from a mixture. researchgate.net The stationary phase, typically silica gel, is packed into a vertical glass column. The crude product is loaded onto the top of the column, and a solvent (eluent) is passed through, carrying the components down the column at different rates. researchgate.net The choice of eluent is guided by prior TLC analysis; a solvent system that gives a product Rf of approximately 0.2-0.3 is often a good starting point for column separation. mit.edu For this compound, a gradient elution, starting with a less polar solvent system (e.g., hexane-rich) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate), would likely be employed to effectively separate the product from less polar and more polar impurities. taylorandfrancis.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. researchgate.net

Recrystallization is a purification technique used to obtain highly pure crystalline solids. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid product is dissolved in a minimal amount of a suitable hot solvent. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. A single solvent or a mixture of solvents may be used to achieve the desired solubility profile.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique that determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance and to confirm the purity of a known compound by comparing the experimentally found percentages with the theoretically calculated values.

For this compound, the molecular formula is C₁₆H₂₂O₇. The theoretical elemental composition can be calculated based on its atomic weights. An experimental analysis of a pure sample should yield results that are in close agreement (typically within ±0.4%) with these calculated values, thereby validating the compound's elemental composition and supporting its structural identification.

Table 3: Theoretical Elemental Composition of this compound (C₁₆H₂₂O₇) Molecular Weight: 326.34 g/mol

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 58.92% |

| Hydrogen | H | 1.008 | 22 | 22.176 | 6.80% |

| Oxygen | O | 15.999 | 7 | 111.993 | 34.32% |

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal events such as melting, crystallization, glass transitions, and decomposition. mdpi.com

Table 4: Information Obtainable from a DSC Analysis This table outlines the typical data and interpretations derived from a DSC experiment for a chemical compound.

| Thermal Event | Type of Peak | Information Provided |

| Melting | Endothermic | Melting Point (°C), Enthalpy of Fusion (J/g) |

| Crystallization | Exothermic | Crystallization Temperature (°C), Enthalpy of Crystallization (J/g) |

| Glass Transition | Endothermic (step change) | Glass Transition Temperature (Tg) |

| Decomposition | Exothermic | Onset of Decomposition Temperature (°C) |

| Phase Transition | Endothermic/Exothermic | Solid-solid transition temperatures and enthalpies |

Emerging Research Frontiers and Future Prospects of Diethyl 2 3,4,5 Trimethoxyphenyl Malonate Chemistry

Exploration of Asymmetric Synthesis and Chiral Induction with Malonate Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For malonate derivatives, including Diethyl 2-(3,4,5-trimethoxyphenyl)malonate, the creation of a chiral center at the α-carbon is a key objective. Research in this area is focused on several promising strategies, although studies specifically targeting this compound are still an emerging field. The principles, however, are well-established with related malonic esters.

One major avenue is the use of chiral catalysts in reactions such as the Michael addition. Studies on diethyl malonate have shown that chiral aminocarboxylates, amino alcoholates, and amino phenolates can catalyze its asymmetric addition to aldehydes, yielding chiral products with varying degrees of enantiomeric excess (ee). researchgate.net The effectiveness of these catalysts is influenced by the catalyst structure, the solvent, and reaction temperature. researchgate.net

Another approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the malonate substrate to direct a stereoselective reaction, after which the auxiliary is removed. Methods utilizing chiral auxiliaries like menthol (B31143) and oxazolidinones have been explored for the enantioselective synthesis of substituted malonic acid esters. usm.edunih.gov

Enzymatic hydrolysis represents a biocatalytic route to chirality. Enzymes, such as Pig Liver Esterase (PLE), can selectively hydrolyze one of the two ester groups of a prochiral disubstituted malonate, leading to a chiral malonic acid half-ester. usm.edu However, the success of this method is highly substrate-dependent; for instance, benzyl-substituted malonic esters have shown low enantiomeric excess with PLE, suggesting that the enzyme's active site pockets play a crucial role in stereoselectivity. usm.edu

| Method | Description | Key Factors | Potential Application to Target Compound |

|---|---|---|---|

| Chiral Catalysis | Use of chiral catalysts (e.g., amino acid salts) to induce asymmetry in reactions like Michael additions. researchgate.net | Catalyst structure, solvent, temperature, additives. researchgate.net | Direct asymmetric alkylation or addition reactions to create a chiral center. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to guide a stereoselective reaction. usm.edu | Choice of auxiliary, reaction conditions for attachment and removal. usm.edu | Stereocontrolled synthesis of derivatives prior to further modification. |

| Enzymatic Resolution | Selective hydrolysis of one ester group in a prochiral malonate using enzymes like lipases or esterases. usm.edu | Enzyme choice, substrate compatibility, pH, temperature. usm.edu | Production of enantiomerically enriched mono-esters for further synthesis. |

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of malonate derivatives, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant advancement is the use of enzymatic catalysis under environmentally benign conditions. For example, immobilized Candida antarctica lipase (B570770) B has been successfully used for the solventless polycondensation of dimethyl malonate with aliphatic diols to create polyesters. rsc.org This biocatalytic approach proceeds under mild temperatures (85 °C) and avoids the use of heavy metal catalysts like antimony or titanium, which were found to be ineffective for this specific polymerization. rsc.org

The development of greener reagents is another key area. Substituted malonic acid half-oxyesters (SMAHOs) are being explored as "green nucleophiles." researchgate.net These compounds can act as enolate equivalents in decarboxylative processes, providing a milder alternative to traditional methods that might require strong bases or harsh conditions. researchgate.netresearchgate.net The synthesis of these half-esters itself is being optimized for sustainability, with methods like selective monohydrolysis using inexpensive reagents and volatile co-solvents that produce no hazardous by-products. nih.gov

Furthermore, direct fluorination of diethyl malonate using elemental fluorine, a process with high atom economy, has been optimized using catalytic amounts of copper nitrate (B79036) in acetonitrile. rsc.org Such selective fluorination techniques represent a greener pathway to valuable fluorinated building blocks. For the synthesis of precursors, green methods for producing 3,4,5-trimethoxybenzaldehyde (B134019), a key starting material, have been developed using methylation reactions in anhydrous solvents to improve yield and reduce byproducts. google.com

Application of Computational Chemistry and Molecular Modeling for Reaction Prediction and Design

Computational chemistry has become an indispensable tool for understanding molecular interactions and guiding the design of new molecules. elixirpublishers.com For derivatives of the 3,4,5-trimethoxyphenyl scaffold, molecular modeling techniques are widely used to predict biological activity and design novel compounds.

Molecular docking is a primary technique used to simulate the interaction between a small molecule and the binding site of a target protein. In studies of novel pyrrolizines and thiazole-pyrimidine derivatives bearing the 3,4,5-trimethoxyphenyl moiety, docking was used to predict binding models within the active sites of enzymes, helping to rationalize the observed biological activities. nih.govmdpi.com

Scaffold hopping and other molecular design strategies are also employed. For instance, computational design was used to develop novel anticancer agents by incorporating the 3,4,5-trimethoxychalcone scaffold into 1,4-dihydropyrimidine (B1237445) structures. nih.gov This approach uses computer models to identify new molecular backbones that can maintain the key interactions of a known active compound while offering improved properties.

Beyond docking, energy frameworks analysis can be used to calculate and visualize intermolecular interaction energies, including electrostatic, polarization, dispersion, and exchange-repulsion forces. informahealthcare.com This method provides detailed insight into the crystal packing and stability of materials, which is crucial for understanding the solid-state properties of new functional molecules derived from the trimethoxyphenyl scaffold. informahealthcare.com

Novel Applications in Materials Science and Advanced Functional Molecules

While much of the focus on this compound derivatives has been in medicinal chemistry, the unique functionalities of the malonate group open avenues for applications in materials science.

One promising area is the development of functional polymers . Malonate esters can be used as monomers for polyester (B1180765) synthesis. Research has shown that polyesters created from dimethyl malonate can act as effective metal chelators, suggesting potential applications in environmental remediation or specialty materials. rsc.org The incorporation of the 3,4,5-trimethoxyphenyl group could impart specific properties, such as antioxidant capabilities or altered solubility, to these polymers.

Malonate derivatives also serve as intermediates for polymer additives . For example, substituted diethyl malonates have been synthesized as precursors for light stabilizers, which are crucial for preventing the degradation of polymers when exposed to UV light. researchgate.net

Furthermore, the reactive nature of the malonate group makes it suitable for the surface functionalization of nanomaterials . In one study, combretastatin (B1194345) analogues containing a trimethoxyphenyl ring were loaded onto diamond nanoparticles to improve their solubility and biological activity. nih.gov This highlights the potential of using this compound as a linker or building block to attach functional molecules to the surfaces of nanoparticles, creating advanced hybrid materials for drug delivery or catalysis.

Design and Synthesis of New Derivatives with Tunable Reactivity or Specificity

The core structure of this compound serves as a versatile platform for synthesizing a wide array of new derivatives with tailored properties. The malonate moiety is a key synthon for constructing various heterocyclic systems, while the 3,4,5-trimethoxyphenyl group is a well-known pharmacophore associated with biological activity, particularly antiproliferative effects. nih.gov

Researchers have synthesized numerous new classes of molecules by leveraging these features. For example, the 3,4,5-trimethoxyphenyl group has been incorporated into:

Pyrrolizines , which were evaluated as multi-target cytotoxic agents. nih.gov

Combretastatin A-4 analogues , linked to imidazolone (B8795221) and triazinone scaffolds, which have shown potent inhibition of tubulin polymerization. nih.gov

Thiazole-pyrimidine derivatives , designed as potential antiproliferative agents. mdpi.com

Piplartine-inspired esters , evaluated for their trypanocidal activity. mdpi.com

Coumarin derivatives , which are being investigated for various biological activities. mdpi.com

The synthesis of these derivatives often involves the reaction of the activated methylene (B1212753) group of the malonate or the further transformation of its ester functionalities. Cyclocondensation reactions with dinucleophiles are a common strategy to form six-membered heterocyclic rings. nih.gov The malonate itself can also act as a leaving group in certain reactions with reagents like hydrazine (B178648), leading to unexpected but synthetically useful products. researchgate.net This diverse reactivity allows for the creation of large libraries of compounds with tunable electronic and steric properties, which is crucial for optimizing their specificity towards biological targets or their function within advanced materials.

| Derivative Class | Synthetic Precursor/Moiety | Potential Application | Reference |

|---|---|---|---|

| Pyrrolizines | 3,4,5-Trimethoxyphenyl | Cytotoxic agents | nih.gov |

| Combretastatin Analogues | 3,4,5-Trimethoxyphenyl | Antiproliferative agents | nih.gov |

| Thiazole-Pyrimidines | 3,4,5-Trimethoxyphenyl | Antiproliferative agents | mdpi.com |

| Piplartine Analogues | 3,4,5-Trimethoxyphenyl | Trypanocidal agents | mdpi.com |

| Coumarins | Diethyl Malonate | Broad biological activities | mdpi.com |

| Benzotriazepines | Diethyl Malonate | Heterocyclic synthesis | researchgate.net |

Q & A

Q. Q1. What are the foundational synthetic routes for Diethyl 2-(3,4,5-trimethoxyphenyl)malonate?

A: The compound can be synthesized via:

Copper-Catalyzed Arylation : Reacting aryl iodides with diethyl malonate using CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ as a base at 110°C. This method offers functional group tolerance and yields up to 90% for analogous α-aryl malonates .

Malonate Alkylation : Introducing the trimethoxyphenyl group via alkylation of diethyl malonate with a pre-functionalized aryl halide or electrophile. For example, Pd(II)-catalyzed oxidative acetoxylation/C–H activation can construct carbocyclic frameworks while installing the aryl group .

Q. Key Reaction Parameters

Characterization Techniques

Q. Q2. How is this compound characterized in research settings?

A: Critical techniques include:

NMR Spectroscopy : and NMR identify substituent patterns (e.g., methoxy protons at δ 3.6–3.8 ppm, malonate carbonyls at δ 168–170 ppm) .

HRMS : Confirms molecular ion peaks (e.g., [M+Na] at m/z 355.1529 for a derivative) .

X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for dimethyl 2-(2,4,6-trimethoxybenzyl)malonate derivatives .

Advanced Synthetic Applications

Q. Q3. How is this malonate derivative utilized in complex reaction systems?

A:

Tandem Reactions : Pd(II)-catalyzed oxidative acetoxylation followed by C–H activation enables carbocyclization, forming polycyclic structures .

Electrophilic Cyclization : Reacting with 2-iodobenzyl derivatives under basic conditions generates indene frameworks via intramolecular coupling .

Asymmetric Catalysis : L-Proline-mediated Michael addition (e.g., acrylonitrile addition to malonates) achieves enantioselectivity (>75% ee) for chiral intermediates .

Q. Example Cyclization Conditions

| Substrate | Catalyst | Conditions | Product Yield | Reference |

|---|---|---|---|---|

| 2-Iodobenzyl malonate | K₂CO₃ | DMF, 80°C, 12 h | 97% |

Biological Activity Evaluation

Q. Q4. What methodologies assess its pharmacological potential?

A:

Cytotoxicity Assays : MTT tests on cancer cell lines (e.g., MDA-MB-231) evaluate IC₅₀ values. Derivatives with trimethoxyphenyl groups show selective activity (e.g., IC₅₀ = 8.2 µM) .

COX-2 Inhibition : Human recombinant COX-2 enzyme assays measure anti-inflammatory potential. Hydroxycinnamic derivatives exhibit 40–60% inhibition at 10 µM .

Q. Q5. How can researchers resolve discrepancies in synthetic yields?

A:

Optimize Catalysts : For cyclization reactions, p-toluenesulfonic acid (p-TsOH) improves yields (50% → 75%) by enhancing protonation of intermediates .

Solvent Screening : Polar aprotic solvents (e.g., DMF) vs. toluene impact reaction efficiency. For example, toluene with Dean-Stark traps removes water, driving equilibria .

Q. Yield Optimization Example

| Condition Change | Yield Improvement | Reference |

|---|---|---|

| p-TsOH (10 mol%) | 50% → 75% | |

| Toluene + Dean-Stark | 60% → 85%* | |

| *Reported for analogous malonate derivatives. |

Structural and Conformational Analysis

Q. Q6. What advanced techniques elucidate its 3D structure?

A:

X-ray Crystallography : Resolves bond lengths (e.g., C–O = 1.43 Å) and dihedral angles in derivatives .

DFT Calculations : B3LYP/6-31G models predict stable conformers (e.g., trans vs. cis enolate forms) and population ratios at room temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products